molecular formula C8H10INO2 B13455514 Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13455514
M. Wt: 279.07 g/mol
InChI Key: MVIUSVIUPJIJTE-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10INO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method includes the reaction of 3-methyl-1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole-2,5-diones.

    Reduction: Formation of 2-hydroxy-3-methyl-1H-pyrrole derivatives.

Scientific Research Applications

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-iodo-1H-pyrrole-2-carboxylate
  • 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione

Uniqueness

Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both an iodine atom and an ester group on the pyrrole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H10INO2

Molecular Weight

279.07 g/mol

IUPAC Name

ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H10INO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3

InChI Key

MVIUSVIUPJIJTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)I)C

Origin of Product

United States

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